

Biophysical Properties of DC-Y13-27: A Technical Guide

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Compound of Interest

Compound Name: DC-Y13-27

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Abstract

DC-Y13-27 is a potent and selective small molecule inhibitor of the N6-methyladenosine (m6A) reader protein YTHDF2. This document provides a comprehensive overview of the biophysical properties of **DC-Y13-27**, including its binding affinity, selectivity, and mechanism of action. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA and plays a critical role in various biological processes, including RNA stability, translation, and splicing. The YTH domain-containing family of proteins (YTHDFs) are key "readers" of m6A, translating the epigenetic mark into functional consequences. Among them, YTHDF2 is primarily known for promoting the degradation of m6A-modified transcripts. Dysregulation of YTHDF2 has been implicated in numerous diseases, including cancer and inflammatory disorders, making it an attractive therapeutic target. **DC-Y13-27**, a derivative of DC-Y13, has

emerged as a valuable chemical probe to investigate the biological functions of YTHDF2 and as a potential lead compound for therapeutic development.

Biophysical and Pharmacological Data

The following tables summarize the known quantitative biophysical and pharmacological parameters of **DC-Y13-27**.

Table 1: Binding Affinity of **DC-Y13-27**

Target	Binding Constant (KD)	Assay Method	Reference
YTHDF2	37.9 μ M	Not Specified in Source	[1]
YTHDF2	38 μ M	Microscale Thermophoresis	[2]

Table 2: Inhibitory Activity of **DC-Y13-27**

Target	IC50	Assay Method	Reference
YTHDF2	38 μ M	Not Specified in Source	[3]
YTHDF1	165 μ M	Not Specified in Source	[3]
YTHDF2	21.8 \pm 1.8 μ M	AlphaScreen Assay	[2][4]
YTHDF1	165.2 \pm 7.7 μ M	AlphaScreen Assay	[4]

Table 3: In Vitro Cellular Activity of **DC-Y13-27**

Cell Lines	Concentration Range	Duration	Observed Effects	Reference
Nucleus Pulposus (NP) and Annulus Fibrosus (AF) cells	20-40 μ M	6 hours	Co-treatment with H ₂ O ₂ reduces YTHDF2 expression, restores FOXO3 and TIMP1 protein levels, and decreases MMP1/3/7/9 expression.	[1]
MDA-MB-231 and BT-549 (Breast Cancer)	Not Specified	24 hours	Inhibits cell proliferation, increases LDH release and IL-1 β secretion, and induces pyroptosis.	[1]

 Table 4: In Vivo Activity of **DC-Y13-27**

Animal Model	Dosage	Administration Route	Duration	Observed Effects	Reference
C57BL/6J mice with MC38 colon cancer, B16 melanoma	9 μ g/mouse	Intravenous (i.v.)	Daily	Combined with radiotherapy, significantly inhibits tumor growth.	[1]
Aged mice and H ₂ O ₂ -induced IDD models	5 mg/kg	Subcutaneous (s.c.)	Every 5 days, 12 weeks	Alleviates intervertebral disc degeneration, increases FOXO3 and TIMP1 expression, and decreases MMP activity.	[1]

Mechanism of Action

DC-Y13-27 functions by directly binding to the YTH domain of YTHDF2, the pocket responsible for recognizing m⁶A-modified RNA.[3] This competitive inhibition prevents YTHDF2 from binding to its target transcripts, thereby rescuing them from degradation. This leads to the restoration of protein levels of key tumor suppressors and regulatory factors, such as FOXO3 and TIMP1, and the reduction of matrix metalloproteinases (MMPs).[1][5]

A significant aspect of **DC-Y13-27**'s mechanism, particularly in the context of cancer therapy, is its ability to modulate the tumor microenvironment. In response to ionizing radiation (IR), tumor cells upregulate YTHDF2 expression through the NF- κ B signaling pathway. YTHDF2, in turn, promotes the degradation of transcripts that negatively regulate NF- κ B, creating a positive feedback loop that enhances immunosuppression.[6][7][8] By inhibiting YTHDF2, **DC-Y13-27** disrupts this circuit, leading to decreased infiltration and function of myeloid-derived suppressor cells (MDSCs) and enhanced anti-tumor immunity.[4][6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biophysical properties of **DC-Y13-27**.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding affinity and kinetics of **DC-Y13-27** to YTHDF2 protein.

Materials:

- Biacore T200 instrument (GE Healthcare)
- CM5 sensor chip
- YTHDF2 protein
- **DC-Y13-27**
- HBS buffer (20 mM HEPES pH 7.4, 200 mM NaCl, 0.08% (v/v) DMSO)
- Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

- Chip Immobilization:
 - Equilibrate the CM5 sensor chip with HBS buffer.
 - Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
 - Immobilize the YTHDF2 protein to the surface via amine coupling.
 - Deactivate any remaining active esters by injecting ethanolamine.
- Binding Analysis:
 - Prepare a series of concentrations of **DC-Y13-27** in HBS buffer.

- Inject the **DC-Y13-27** solutions over the immobilized YTHDF2 surface at a constant flow rate.
- Monitor the change in the refractive index at the surface, which is proportional to the mass of bound analyte.
- After each injection, regenerate the sensor surface to remove bound analyte.
- Data Analysis:
 - Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).^[6]

Fluorescence Polarization (FP) Assay for Inhibition

Objective: To measure the inhibitory effect of **DC-Y13-27** on the interaction between YTHDF2 and an m6A-containing RNA probe.

Materials:

- Fluorescence polarization plate reader
- YTHDF2 protein
- Fluorescently labeled m6A-containing RNA probe
- **DC-Y13-27**
- Assay buffer

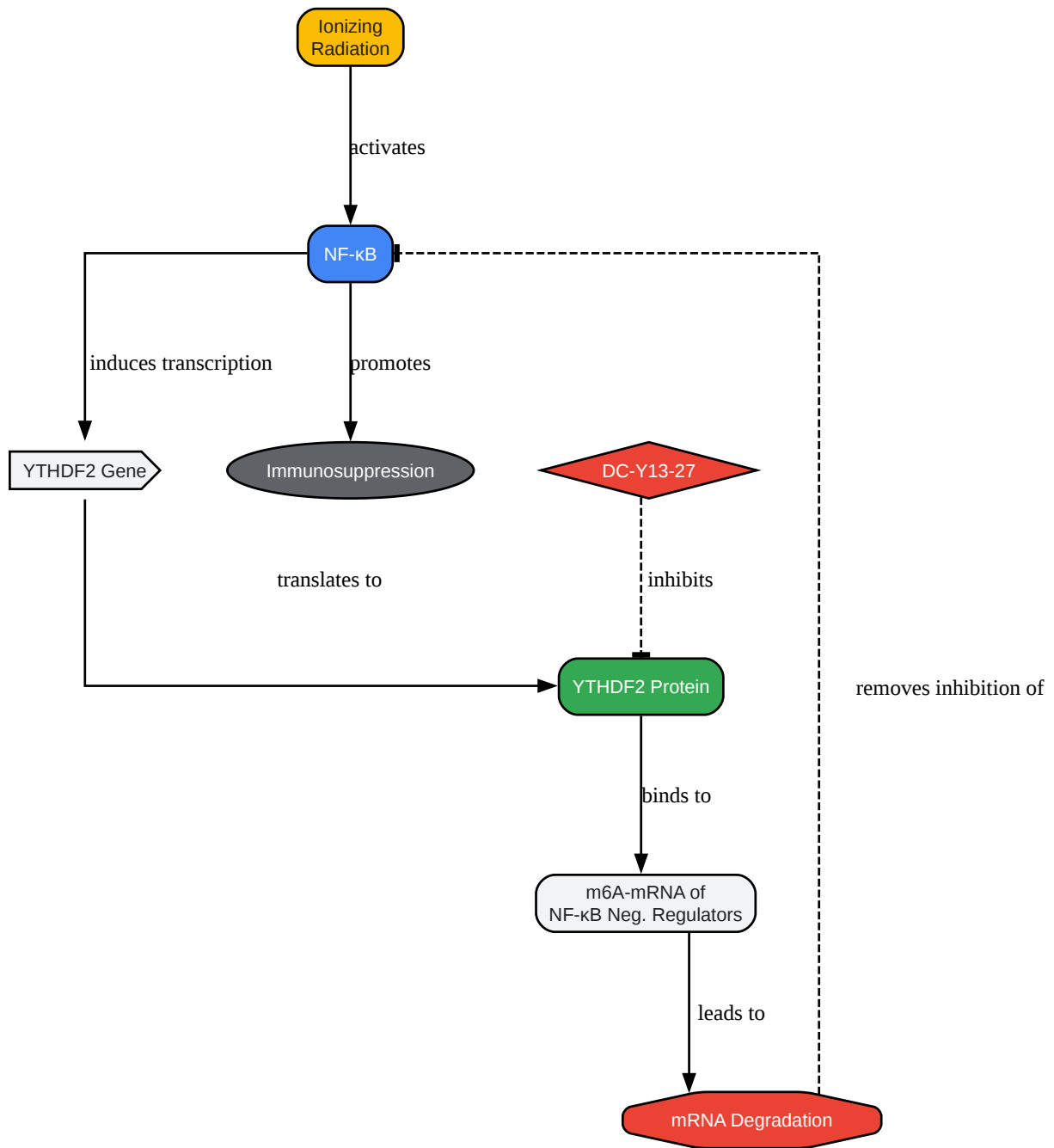
Procedure:

- Assay Setup:
 - In a microplate, add a fixed concentration of YTHDF2 protein and the fluorescently labeled m6A RNA probe.
 - Add varying concentrations of **DC-Y13-27** to the wells.

- Include control wells with no inhibitor (maximum polarization) and no protein (minimum polarization).
- Incubation:
 - Incubate the plate at room temperature for a specified period to allow the binding to reach equilibrium.
- Measurement:
 - Measure the fluorescence polarization of each well using the plate reader.
- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of **DC-Y13-27**.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[\[2\]](#)

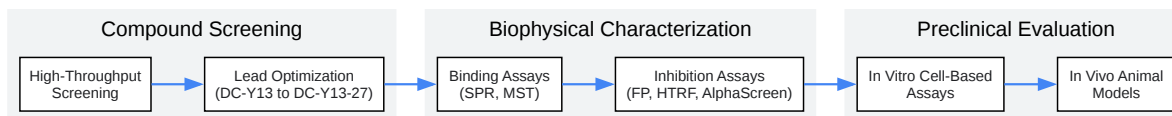
Signaling and Workflow Diagrams

The following diagrams illustrate the key signaling pathway involving **DC-Y13-27** and a typical experimental workflow.



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Caption: **DC-Y13-27** disrupts the IR-induced YTHDF2-NF-κB positive feedback loop.



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Caption: A typical drug discovery workflow for inhibitors like **DC-Y13-27**.

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